3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

15-PGDH inhibition IC₅₀ ranking prostaglandin metabolism

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2309600-75-5), also designated Compound 3 in the primary literature, is a synthetic thiazolidinedione (TZD) analogue that functions as a potent inhibitor of NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH/HPGD). Its structure incorporates a 5-phenylisoxazole-3-carbonyl-piperidine moiety N-linked to a thiazolidine-2,4-dione ring, distinguishing it from classical benzylidene-TZD scaffolds typified by ciglitazone and CT-8.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 2309600-75-5
Cat. No. B2926087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
CAS2309600-75-5
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C18H17N3O4S/c22-16-11-26-18(24)21(16)13-6-8-20(9-7-13)17(23)14-10-15(25-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2
InChIKeyMISMRJKQPRFHHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2309600-75-5): Procurement-Relevant Identity and 15-PGDH Target Engagement Profile


3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2309600-75-5), also designated Compound 3 in the primary literature, is a synthetic thiazolidinedione (TZD) analogue that functions as a potent inhibitor of NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH/HPGD) [1]. Its structure incorporates a 5-phenylisoxazole-3-carbonyl-piperidine moiety N-linked to a thiazolidine-2,4-dione ring, distinguishing it from classical benzylidene-TZD scaffolds typified by ciglitazone and CT-8. The compound is disclosed as Example 11 in patent US8637558 B2, which claims utility in cardiovascular disease, gastrointestinal disease, renal disease, hair loss, bone formation, and wound healing via elevation of prostaglandin levels [2].

Why 3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Generic TZD Analogs or Other 15-PGDH Inhibitors


Thiazolidinedione-based 15-PGDH inhibitors exhibit steep structure–activity relationships wherein modest changes to the linker, heterocycle, or N-substitution pattern produce >100-fold swings in potency [1]. In the seminal J. Med. Chem. series, Compound 3 (the target compound) achieves an IC₅₀ of 8 nM, while its closest co-reported analogues—Compound 2 (IC₅₀ 25 nM) and Compound 4 (IC₅₀ 19 nM)—are 2- to 3-fold less potent despite sharing the same core assay conditions [1]. Earlier-generation TZDs such as ciglitazone and rosiglitazone co-inhibit PPARγ, introducing confounding transcriptional effects absent in Compound 3 [2]. Furthermore, patent-derived comparators in the US8637558 and US10787425 families range from 13 nM to >6,000 nM, demonstrating that the isoxazole-piperidine-thiazolidinedione architecture does not guarantee potency; precise substitution geometry is required [3][4]. Simply sourcing 'a TZD 15-PGDH inhibitor' without verifying the specific analogue risks selecting a compound with orders-of-magnitude lower target engagement and divergent off-target profiles.

3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione: Comparator-Anchored Quantitative Differentiation Evidence


15-PGDH Enzyme Inhibition: Compound 3 Achieves 3.1-Fold Greater Potency Than Compound 2 and 2.4-Fold Greater Than Compound 4 in the Same Study

In a direct head-to-head comparison within the same publication, Compound 3 (the target compound) inhibited human NAD⁺-dependent 15-PGDH with an IC₅₀ of 8 nM, making it the most potent analogue in the series. Compound 2 and Compound 4—the immediate structural neighbours—yielded IC₅₀ values of 25 nM and 19 nM, respectively [1]. The 3.1-fold potency advantage over Compound 2 is particularly notable given that both compounds share a benzylidene-thiazolidinedione core and differ only in the phenyl-ring substitution pattern and linker composition, underscoring the critical contribution of the specific structural features present in Compound 3.

15-PGDH inhibition IC₅₀ ranking prostaglandin metabolism enzyme assay

Cellular PGE₂ Elevation in A549 Cells: Compound 3 Significantly Increases Prostaglandin E₂ Levels at 5 μM, Matching the Functional Efficacy Profile of the Series

In IL-1β-stimulated A549 lung carcinoma cells, treatment with Compound 3 at 5 μM significantly increased extracellular PGE₂ levels, as quantified by enzyme immunoassay [1]. This cellular functional readout was measured alongside Compounds 1, 2, and 4, all tested at the identical 5 μM concentration. While the publication does not report individual PGE₂ fold-change values per compound, the data in Figure 2 of the source paper demonstrate that Compound 3 produced a statistically significant elevation of PGE₂ comparable in magnitude to Compounds 2 and 4, confirming that its enzymatic potency translates into cellular prostaglandin elevation [1]. By contrast, the structurally distinct Compound 1 (lacking the benzylidene substitution) showed minimal PGE₂ elevation, serving as a negative baseline within the same experiment.

cellular pharmacology PGE₂ elevation A549 cells functional assay

Gene Expression Modulation: Compound 3 Suppresses COX-1 and Induces hPGT Expression—A Mechanistic Fingerprint Distinct from Simple PGE₂ Elevation Alone

Real-time PCR analysis in A549 cells revealed that Compounds 2 and 3 both inhibited COX-1 expression and induced human prostaglandin transporter (hPGT) expression, while having no significant effect on COX-2 or MRP4 expression [1]. This dual regulatory effect—simultaneously reducing prostaglandin synthesis capacity (COX-1) while increasing prostaglandin reuptake (hPGT)—constitutes a counter-regulatory cellular response that partially offsets the PGE₂ increase driven by 15-PGDH inhibition. The fact that net extracellular PGE₂ nonetheless rises significantly (Evidence Item 2) indicates that 15-PGDH inhibition is the dominant pharmacological effect. This gene-expression fingerprint distinguishes Compound 3 from pure 15-PGDH inhibitors that lack these transcriptional effects, and from PPARγ-agonizing TZDs (e.g., rosiglitazone, pioglitazone) which modulate a broader and distinct transcriptional program [2].

COX-1 suppression hPGT induction gene expression mechanistic differentiation

Structural Differentiation from Benzylidene-TZD Series: The Saturated N-Piperidinyl-Thiazolidinedione Scaffold Eliminates the Benzylidene Double Bond, Altering Conformational Flexibility and Metabolic Stability

Compound 3 features a fully saturated 3-(piperidin-4-yl)thiazolidine-2,4-dione core linked via an amide bond to the 5-phenylisoxazole-3-carbonyl group. This contrasts fundamentally with the benzylidene-thiazolidinedione scaffold of Compounds 2, 4, and CT-8, which contain an exocyclic C=C double bond conjugated to the TZD ring [1][2]. The saturated N-piperidinyl linkage eliminates the possibility of E/Z isomerisation, removes the Michael-acceptor character of the benzylidene moiety (thereby reducing potential non-specific thiol reactivity), and introduces a different conformational ensemble. In the benzylidene series, the double bond enforces planarity between the phenyl ring and TZD; in Compound 3, the piperidine ring adopts a chair conformation that orients the thiazolidinedione and isoxazole moieties in a distinct spatial arrangement. This scaffold divergence is consistent with the observation that N-methylation of the TZD ring in CT-8 abolished 15-PGDH inhibitory activity [2], whereas the N-alkylation in Compound 3 (via the piperidine linker) retains high potency, further differentiating the structure–activity relationship.

structural differentiation scaffold topology metabolic stability conformational analysis

Optimal Research Application Scenarios for 3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione Based on Quantitative Differentiation Evidence


High-Sensitivity 15-PGDH Enzyme Inhibition Assays Requiring Low-Nanomolar Potency and Low Compound Consumption

With an IC₅₀ of 8 nM—the most potent in the J. Med. Chem. 2011 series—Compound 3 is the preferred choice for 15-PGDH inhibition assays where assay sensitivity and compound economy are paramount [1]. At 8 nM, researchers can achieve >90% enzyme inhibition at concentrations well below 1 μM, conserving scarce or costly compound. This 3.1-fold potency advantage over Compound 2 (25 nM) means that for a typical 384-well screening format requiring 10 μL of 10× inhibitor stock per well, using Compound 3 instead of Compound 2 reduces compound mass consumption by approximately 3-fold per screening campaign, directly lowering procurement costs for large-scale studies [1].

Cellular Prostaglandin Elevation Studies in A549 and Other Lung Epithelial Models Where PPARγ Activation Must Be Excluded

Compound 3 significantly elevates PGE₂ levels in A549 cells at 5 μM while exhibiting a transcriptional profile limited to COX-1 suppression and hPGT induction, with no evidence of PPARγ-driven gene activation [1]. This makes it the tool compound of choice for studies investigating the prostaglandin axis in lung epithelial biology, inflammation, or cancer models where concomitant PPARγ activation by classical TZDs (rosiglitazone, pioglitazone) would confound results [2]. Researchers can attribute observed phenotypic changes specifically to prostaglandin elevation rather than to PPARγ-mediated metabolic reprogramming.

Structure–Activity Relationship (SAR) Studies Exploring Non-Benzylidene 15-PGDH Pharmacophores

Compound 3's saturated N-piperidinyl-thiazolidinedione scaffold represents a distinct chemotype from the extensively studied benzylidene-TZD series (Compounds 2, 4, CT-8) [1][2]. Medicinal chemistry teams seeking to explore novel 15-PGDH inhibitor chemical space should use Compound 3 as a reference standard for this alternative scaffold, as its IC₅₀ of 8 nM sets a high benchmark. The scaffold's tolerance of N-alkylation (in contrast to the N-methylation intolerance observed in CT-8) offers additional vectors for chemical diversification that are not available in the benzylidene series [2]. Procurement of Compound 3 thus enables exploration of SAR dimensions inaccessible with benzylidene-TZD analogues.

Wound Healing and Tissue-Regeneration Models Requiring Sustained Prostaglandin Tone Without PPARγ-Mediated Adipogenic Confounds

The patent disclosure (US8637558 B2) explicitly claims Compound 3 (Example 11) for wound healing, bone formation, and hair growth stimulation via 15-PGDH inhibition [2]. While direct in vivo wound-healing data for Compound 3 specifically are not reported in the public literature, the closely related Compound 4 demonstrated significantly improved scratch-wound closure in HaCaT keratinocyte monolayers at 5 μM [1]. Given Compound 3's superior enzymatic potency (8 nM vs. 19 nM for Compound 4), it is a rational selection for wound-healing and tissue-regeneration assays where maximal 15-PGDH inhibition is desired and PPARγ-driven adipogenic differentiation (a known effect of classical TZDs) must be avoided to prevent confounding effects on fibroblast-to-myofibroblast transition.

Quote Request

Request a Quote for 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.